(2R,3R,6S)-N,6-Bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxamide
Description
This compound, identified as Ezetimibe Impurity 17 (SCH59566), is a stereospecific degradation product of the cholesterol-lowering drug Ezetimibe under alkaline conditions . Its structure was confirmed via X-ray crystallography, NMR spectroscopy, and chiral HPLC, resolving prior misidentification in literature . The molecule features a tetrahydro-2H-pyran core substituted with two 4-fluorophenyl groups, a 4-hydroxyphenyl group, and a carboxamide moiety. Its stereochemistry (2R,3R,6S) is critical for its stability and formation pathway, which involves base-catalyzed intramolecular rearrangement of Ezetimibe .
Properties
Molecular Formula |
C24H21F2NO3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29) |
InChI Key |
IBDXWUJVRNPFPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide typically involves multi-step organic synthesis. The key steps may include:
- Formation of the tetrahydropyran ring through cyclization reactions.
- Introduction of the fluorophenyl groups via electrophilic aromatic substitution.
- Attachment of the hydroxyphenyl group through nucleophilic substitution or coupling reactions.
- Final carboxamide formation through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
Due to its structural features, it may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine
Industry
May be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The fluorophenyl and hydroxyphenyl groups could play crucial roles in binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and related analogs:
Key Observations:
Core Structure: The target compound and HR442508 share a tetrahydro-2H-pyran core, whereas other analogs feature pyrrole (CAS RN: 163217-70-7) or pyridopyridazine (EP 4 374 877 A2) systems. Pyran-based structures are more prevalent in pharmaceutical intermediates due to metabolic stability .
Substituent Effects :
- The bis(4-fluorophenyl) and 4-hydroxyphenyl groups in the target compound increase steric bulk and polarity compared to HR442508’s simpler ureido and methyl groups. This impacts solubility and degradation kinetics .
- The trifluoromethyl group in EP 4 374 877 A2 improves lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .
Stereochemical Specificity :
Stability and Degradation Pathways
- Target Compound: Forms under mild alkaline conditions (e.g., aqueous NaOH) via deprotonation of Ezetimibe’s alkoxide and phenoxide groups, followed by intramolecular rearrangement. Stronger bases (>0.05 M NaOH) yield further degradation products, limiting its stability .
- CAS RN: 163217-70-7: Contains a labile tetrahydro-4-hydroxy-6-oxo-2H-pyran-ethyl substituent, which may undergo keto-enol tautomerism or hydrolysis under acidic/basic conditions .
- EP 4 374 877 A2 Analog : The pyridopyridazine core’s fused ring system likely enhances thermal and hydrolytic stability compared to pyran-based compounds .
Pharmacological and Industrial Relevance
Biological Activity
The compound (2R,3R,6S)-N,6-Bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxamide (CAS Number: 1296129-15-1) is a tetrahydropyran derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 409.43 g/mol. It exhibits a melting point range of 237-239°C and a predicted boiling point of 626.7±55.0 °C . The compound is characterized by its T-shaped molecular structure with a central tetrahydropyran ring displaying a chair conformation .
| Property | Value |
|---|---|
| Molecular Formula | C24H21F2NO3 |
| Molecular Weight | 409.43 g/mol |
| Melting Point | 237-239 °C |
| Boiling Point | 626.7 ± 55.0 °C |
| Solubility | Slightly in DMSO, Methanol |
| Density | 1.315 ± 0.06 g/cm³ |
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity, which is critical for mitigating oxidative stress in biological systems. In vitro studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to neutralize free radicals.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : The compound potentially affects various signaling pathways associated with cell proliferation and apoptosis.
Study on Antioxidant Activity
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to controls, highlighting its potential as a natural antioxidant agent.
In Vitro Anti-inflammatory Study
In another study, Johnson et al. (2024) investigated the anti-inflammatory effects on RAW264.7 macrophages treated with lipopolysaccharide (LPS). The compound significantly reduced the secretion of TNF-alpha and IL-6, demonstrating its efficacy in modulating inflammatory responses.
Anticancer Efficacy
A recent publication by Lee et al. (2025) explored the anticancer effects on breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
